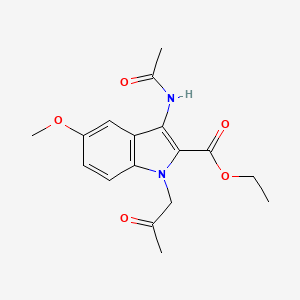
1H-Indole-2-carboxylic acid, 3-acetylamino-5-methoxy-1-(2-oxopropyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxylic acid, 3-acetylamino-5-methoxy-1-(2-oxopropyl)-, ethyl ester is a complex organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. Subsequent steps may include acetylation, methoxylation, and esterification reactions to introduce the acetylamino, methoxy, and ethyl ester groups, respectively.
Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. Large-scale reactors and purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole core.
Substitution: Substitution reactions can introduce different substituents onto the indole ring, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions, depending on the desired substituent.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted indole derivatives with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activity, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: It can be used in the production of dyes, fragrances, and other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific biological targets. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The molecular pathways involved would be determined by the compound's structure and the biological system it interacts with.
Comparison with Similar Compounds
Indole-2-carboxylic acid, ethyl ester: A simpler derivative without the acetylamino and methoxy groups.
3-Acetylamino-5-methoxy-1H-indole-2-carboxylic acid: A related compound without the ethyl ester group.
Uniqueness: This compound is unique due to the presence of both the acetylamino and methoxy groups, which can significantly alter its chemical and biological properties compared to its simpler derivatives.
Properties
IUPAC Name |
ethyl 3-acetamido-5-methoxy-1-(2-oxopropyl)indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-5-24-17(22)16-15(18-11(3)21)13-8-12(23-4)6-7-14(13)19(16)9-10(2)20/h6-8H,5,9H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSGTSDISRJDLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1CC(=O)C)C=CC(=C2)OC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
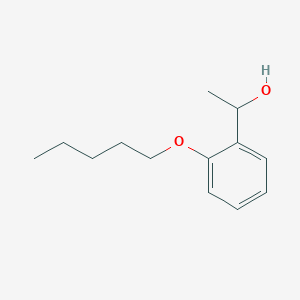
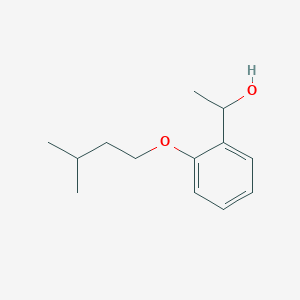
![1-[4-(Diethylamino)phenyl]ethanol](/img/structure/B7874804.png)
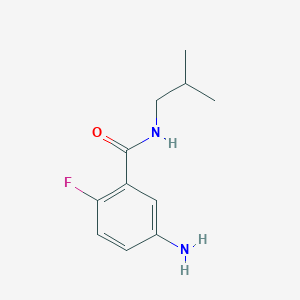
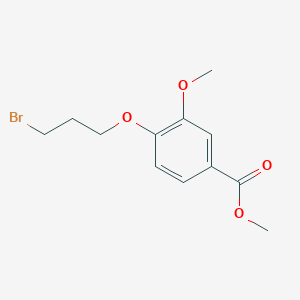
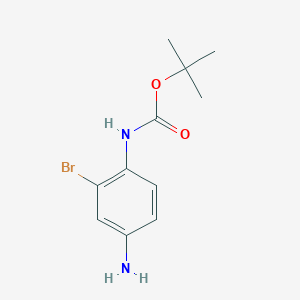
![3-(4-methoxyphenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indole-1-carboxylic acid](/img/structure/B7874838.png)
![7-chloro-5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B7874847.png)
![1-[3-(3-Fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B7874853.png)
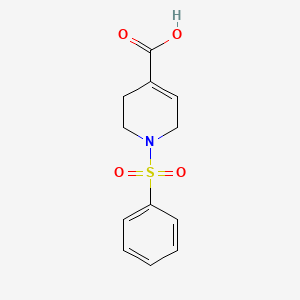
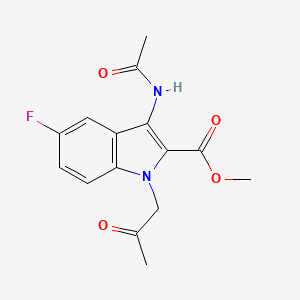
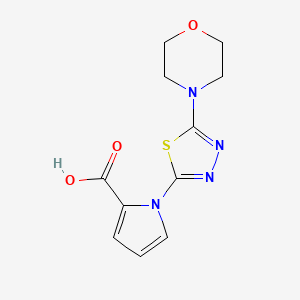
![2-(12-methyl-9-oxo-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)propanoic acid](/img/structure/B7874891.png)
![4,12-diethyl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B7874897.png)
